Fmoc-orn(Z)-OH Fmoc-orn(Z)-OH
Brand Name: Vulcanchem
CAS No.: 138775-07-2
VCID: VC21539037
InChI: InChI=1S/C28H28N2O6/c31-26(32)25(15-8-16-29-27(33)35-17-19-9-2-1-3-10-19)30-28(34)36-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-25H,8,15-18H2,(H,29,33)(H,30,34)(H,31,32)/t25-/m0/s1
SMILES: C1=CC=C(C=C1)COC(=O)NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C28H28N2O6
Molecular Weight: 488,54 g/mole

Fmoc-orn(Z)-OH

CAS No.: 138775-07-2

Cat. No.: VC21539037

Molecular Formula: C28H28N2O6

Molecular Weight: 488,54 g/mole

* For research use only. Not for human or veterinary use.

Fmoc-orn(Z)-OH - 138775-07-2

CAS No. 138775-07-2
Molecular Formula C28H28N2O6
Molecular Weight 488,54 g/mole
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(phenylmethoxycarbonylamino)pentanoic acid
Standard InChI InChI=1S/C28H28N2O6/c31-26(32)25(15-8-16-29-27(33)35-17-19-9-2-1-3-10-19)30-28(34)36-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-25H,8,15-18H2,(H,29,33)(H,30,34)(H,31,32)/t25-/m0/s1
Standard InChI Key QRBAKCWBDLHBLR-VWLOTQADSA-N
Isomeric SMILES C1=CC=C(C=C1)COC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES C1=CC=C(C=C1)COC(=O)NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES C1=CC=C(C=C1)COC(=O)NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Chemical Identity and Structure

Fmoc-orn(Z)-OH, chemically identified as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(((benzyloxy)carbonyl)amino)pentanoic acid, is a protected form of the amino acid L-ornithine. This compound features dual protection: the alpha-amino group is protected with the Fmoc (9-fluorenylmethyloxycarbonyl) group, while the delta-amino group is protected with the Z/Cbz (benzyloxycarbonyl) group, leaving the carboxylic acid function unprotected .

Basic Chemical Information

Table 1: Chemical Identifiers and Properties of Fmoc-orn(Z)-OH

ParameterInformation
Chemical Name(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(((benzyloxy)carbonyl)amino)pentanoic acid
CAS Number138775-07-2
Molecular FormulaC28H28N2O6
Molecular Weight488.53 g/mol
SynonymsN2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N5-[(phenylmethoxy)carbonyl]-L-ornithine; N-alpha-Fmoc-N-delta-Cbz-L-ornithine

The chemical structure consists of a central ornithine backbone with the Fmoc group protecting the alpha-amino function and the Z/Cbz group protecting the delta-amino function. The structure maintains the chirality of natural L-ornithine at the alpha carbon .

Physical and Chemical Properties

Fmoc-orn(Z)-OH appears as an off-white to white crystalline powder with specific physical and chemical characteristics that determine its behavior in solution and reaction conditions .

Table 2: Physical and Chemical Properties

PropertyValue
AppearanceOff-white to white powder
Boiling Point746.2±60.0 °C (Predicted)
Density1.279±0.06 g/cm³ (Predicted)
pKa3.85±0.21 (Predicted)
SolubilitySoluble in DMF, DMSO, DCM; limited water solubility
Melting PointData not available in provided sources

Applications in Peptide Chemistry

Solid-Phase Peptide Synthesis

Fmoc-orn(Z)-OH serves as a key building block in Fmoc-based solid-phase peptide synthesis (SPPS). It allows for the incorporation of ornithine residues with protected side chains, preventing unwanted reactions during peptide assembly .

The utility of Fmoc-orn(Z)-OH in SPPS derives from the orthogonal protection strategy it embodies:

  • The Fmoc group is base-labile (removed with piperidine or DBU)

  • The Z group is acid-stable but removable under strong acidic conditions (typically TFA with scavengers)

This protection pattern aligns with the standard Fmoc/tBu protection scheme widely employed in contemporary peptide synthesis .

Cyclic Peptide Synthesis

One of the most significant applications of Fmoc-orn(Z)-OH is in the synthesis of cyclic peptides via side-chain anchoring strategies. Research findings demonstrate that this approach offers effective methodology for preparing macrocyclic peptides .

The side-chain anchoring approach utilizing protected ornithine derivatives has been employed in the synthesis of several biologically active cyclic peptides:

Table 3: Examples of Cyclic Peptides Synthesized Using Side-chain Anchoring

Cyclic PeptideYieldPurityReference
Gramicidin S (cyclo(-Leu-DPhe-Pro-Val-Orn-)2)43%96%
Tyrocidin A (cyclo(-Leu-DPhe-Pro-Phe-DPhe-Asn-Gln-Tyr-Val-Orn-))66%73%
Loloatin A (cyclo(-Leu-DTyr-Pro-Phe-DPhe-Asn-Asp-Tyr-Val-Orn-))59%93%

This synthetic approach utilizes the delta-amino function of ornithine (protected as Fmoc-orn(Z)-OH) for attachment to the resin, allowing head-to-tail cyclization after linear peptide assembly and subsequent release from the solid support .

Preparation of Modified Peptides

Fmoc-orn(Z)-OH serves as a precursor for preparing modified ornithine derivatives that can be incorporated into peptides with specialized functions. For example, the synthesis of Fmoc-Orn(N3)-OH from protected ornithine derivatives allows for click chemistry applications in peptide ligation and conjugation .

Comparative Analysis with Related Compounds

Comparison with Other Protected Ornithine Derivatives

Various protected forms of ornithine exist, each serving specific synthetic purposes. Understanding their differences is crucial for selecting the appropriate building block for peptide synthesis.

Table 4: Comparison of Different Protected Ornithine Derivatives

CompoundAlpha ProtectionDelta ProtectionApplicationsReference
Fmoc-orn(Z)-OHFmocZ/CbzGeneral SPPS, cyclic peptides
Fmoc-Orn(Boc)-OHFmocBocSPPS with milder deprotection conditions
Fmoc-Orn(Mtt)-OHFmocMttSelective side-chain deprotection
Fmoc-Orn(ivDde)-OHFmocivDdeOrthogonal protection strategies
Boc-Orn(Z)-OHBocZ/CbzBoc-based SPPS

The choice between these derivatives depends on the specific requirements of the peptide synthesis strategy, particularly regarding orthogonal deprotection sequences and side-chain functionalization needs .

Chemical Reactivity and Stability Considerations

Research has shown that different protection patterns on ornithine can lead to varied reactivity profiles. For instance, protected ornithine derivatives with certain protecting groups may undergo side reactions such as lactamization under specific conditions .

The study by researchers documenting NMR spectra of various protected ornithine derivatives demonstrated that Fmoc-Orn(Mtt)-OH can form delta-lactams under certain conditions, whereas Fmoc-orn(Z)-OH shows better stability against such intramolecular cyclization .

Current Research and Future Perspectives

Current research involving Fmoc-orn(Z)-OH focuses on developing improved methodologies for cyclic peptide synthesis and exploring novel applications in peptide chemistry. The compound continues to play a crucial role in the synthesis of bioactive peptides with potential pharmaceutical applications .

Future research directions may include:

  • Development of more efficient anchoring strategies using Fmoc-orn(Z)-OH for on-resin cyclization

  • Exploration of novel peptide architectures incorporating ornithine as a structural element

  • Application in the synthesis of peptide-based biomaterials and therapeutics

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